

Spectroscopic Profile of 3-Nitrobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrobenzyl alcohol

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This guide provides a comprehensive overview of the spectroscopic data for **3-nitrobenzyl alcohol** ($C_7H_7NO_3$), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-nitrobenzyl alcohol**, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **3-Nitrobenzyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.21	d	1H	Ar-H
~8.07	s	1H	Ar-H
~7.63	d	1H	Ar-H
~7.50	t	1H	Ar-H
4.81	s	2H	-CH ₂ -
2.41	s (broad)	1H	-OH
Solvent: CDCl ₃			

Table 2: ¹³C NMR Spectroscopic Data for **3-Nitrobenzyl Alcohol**

Chemical Shift (δ) ppm	Assignment
148.2	C-NO ₂
143.2	C-CH ₂ OH
129.5	Ar-CH
122.3	Ar-CH
121.3	Ar-CH
63.4	-CH ₂ -
Solvent: CDCl ₃ . Note: One aromatic C-H signal is not explicitly listed in the referenced source.	
[1]	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Nitrobenzyl Alcohol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3500-3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
3100-3000	Medium	C-H Stretch	Aromatic (Ar-H)
2950-2850	Medium	C-H Stretch	Aliphatic (-CH ₂ -)
1600-1585	Medium	C=C Stretch	Aromatic Ring
1570-1490	Strong	N-O Asymmetric Stretch	Nitro (-NO ₂)
1500-1400	Medium	C=C Stretch	Aromatic Ring
1390-1300	Strong	N-O Symmetric Stretch	Nitro (-NO ₂)
1260-1050	Strong	C-O Stretch	Alcohol (-CH ₂ OH)

Data is based on characteristic absorption peaks for the present functional groups.[\[2\]](#)[\[3\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for **3-Nitrobenzyl Alcohol**

λ_{max} (nm)	Solvent
~268	Neutral water with 1% CH ₃ CN

Molar absorptivity data is not readily available.

[\[4\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3-nitrobenzyl alcohol** for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C . A relaxation delay may be included to ensure quantitative accuracy if needed.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H or 77.16 ppm for ^{13}C .
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Perform baseline correction to obtain a flat baseline.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **3-nitrobenzyl alcohol** directly onto the ATR crystal.
- Instrument Setup:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere (e.g., CO_2 and water vapor).
- Data Acquisition:
 - Lower the ATR press to ensure firm contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- The resulting spectrum can be displayed in terms of transmittance or absorbance.
- Identify and label the major absorption peaks.

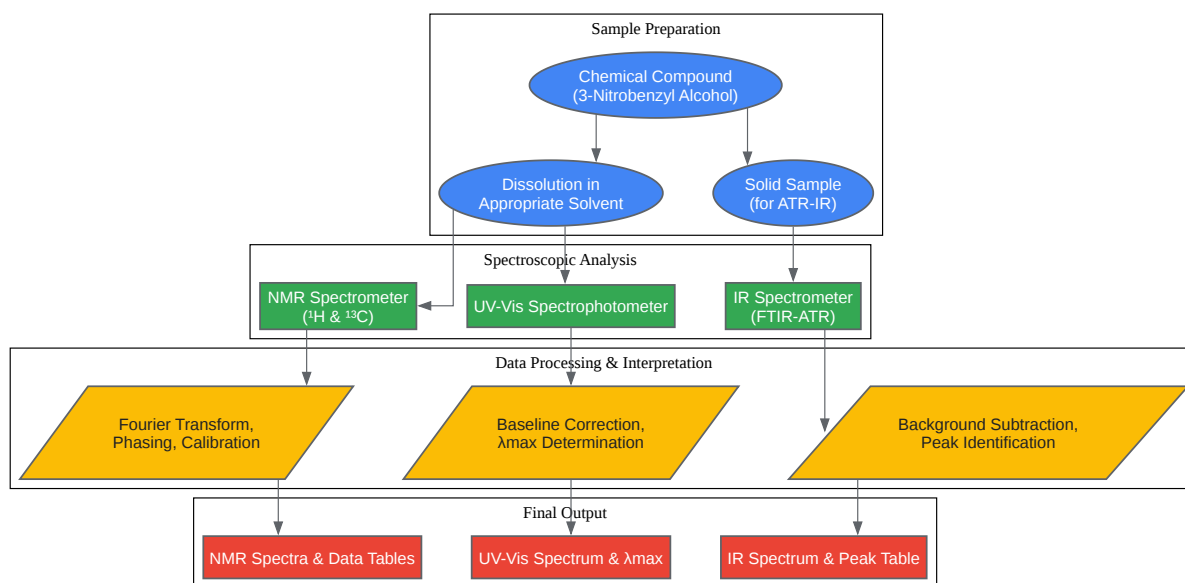
UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a dilute solution of **3-nitrobenzyl alcohol** in a suitable UV-transparent solvent (e.g., neutral water with 1% acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5).
 - Prepare a blank solution containing only the solvent.
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.
 - Zero the instrument using the blank solution to correct for any absorbance from the solvent and the cuvette.
 - Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
 - Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
- Data Processing:
 - The software will display the absorbance spectrum.

- Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-nitrobenzyl alcohol**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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